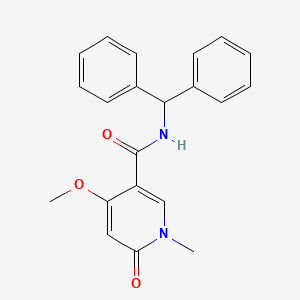

N-(diphenylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-23-14-17(18(26-2)13-19(23)24)21(25)22-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,20H,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWYBKWBMCOXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the dihydropyridine ring. One common method involves the condensation of appropriate aldehydes with ammonia and β-ketoesters under controlled conditions. The diphenylmethyl group can be introduced through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Continuous flow methods allow for better control of reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohols.

Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity

One of the most notable applications of this compound is its potential as an antitumor agent. Research has demonstrated that derivatives of the 1,6-dihydropyridine scaffold exhibit robust anti-tumor effects. For instance, a study indicated that a related compound showed significant efficacy in a Karpas-422 xenograft model, with dosing at 160 mg/kg twice daily leading to substantial tumor reduction . The underlying mechanism appears to involve the inhibition of specific kinases associated with tumor growth.

1.2 Kinase Inhibition

The compound has been identified as a potent inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is implicated in various B-cell malignancies. A related study found that another derivative exhibited an IC50 value of 7 nM against BTK, highlighting its potential for developing targeted therapies for conditions such as chronic lymphocytic leukemia and other B-cell lymphomas . The irreversible binding mode of this compound to BTK was confirmed through X-ray crystallography and functional assays.

Structural Insights

Understanding the structural characteristics of N-(diphenylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is crucial for elucidating its biological activity. The compound's structure allows for specific interactions with target proteins, which can be visualized through techniques like X-ray crystallography. The presence of functional groups such as methoxy and carboxamide enhances its solubility and bioavailability, making it a suitable candidate for further development.

Case Studies

4.1 Efficacy in Preclinical Models

A pivotal study involved testing the compound's efficacy in various preclinical models. In one experiment involving xenograft models, significant tumor regression was observed with doses comparable to those used in clinical settings . This underscores the potential translational relevance of the compound.

4.2 Structure-Based Drug Design

Recent advancements in structure-based drug design have facilitated the optimization of this compound and its analogs. By modifying specific functional groups within the molecule, researchers have been able to enhance selectivity and potency against BTK while minimizing off-target effects .

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The diphenylmethyl group can interact with hydrophobic pockets in proteins, while the methoxy and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Note: Molecular formula and weight for the target compound are estimated based on structural similarity to BK59151 and other diphenylmethyl derivatives.

Key Observations:

Substituent Impact on Physical Properties :

- The diphenylmethyl group increases molecular weight and hydrophobicity compared to simpler aryl substituents (e.g., BK59151’s 2-chlorophenyl group). This may reduce aqueous solubility but enhance membrane permeability.

- Methoxy groups (as in T106 and BK59151) contribute to moderate melting points (~140–166°C), likely due to intermolecular hydrogen bonding .

Thiazole- and pyrimidine-containing analogs (T122, T123) demonstrate selective connexin inhibition, suggesting the target compound’s carboxamide group could be optimized for similar activity .

Pharmacological Potential: T122 and T136 () show selectivity for Cx50 gap junctions, highlighting the importance of diphenylmethyl-thiazole interactions. The target compound’s carboxamide may offer alternative binding modes. BK59151’s high cost and research-only status () underscore the need for cost-effective synthesis routes for dihydropyridine carboxamides.

Functional Group Comparisons

Table 2: Functional Group Influence on Activity

Analysis:

- Carboxamide vs.

- Methoxy Positioning : The 4-methoxy group in the target compound and BK59151 may stabilize the dihydropyridine ring through electron-donating effects, influencing redox behavior .

Biological Activity

N-(diphenylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridines, characterized by the presence of a methoxy group and a carboxamide functionality. Its chemical formula is C20H22N2O3, with a molecular weight of 342.40 g/mol. The structure can be represented as follows:

Research indicates that compounds within this class may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Some studies suggest that derivatives can inhibit specific enzymes involved in disease pathways, such as integrases in retroviruses .

- Anti-inflammatory Properties : Analogues have shown promise in reducing inflammation, suggesting potential applications in treating conditions like acute lung injury and sepsis .

- Antiviral Activity : Certain derivatives have demonstrated significant antiviral effects against HIV-1, indicating a role in the development of antiviral therapies .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Study 1: Antiviral Properties

A recent study focused on the synthesis and evaluation of pyridine-containing compounds for their antiviral properties against HIV. The compound this compound was tested alongside other derivatives. Results indicated that specific substitutions on the phenyl ring significantly influenced the antiviral efficacy, with some compounds achieving low micromolar IC50 values .

Case Study 2: Anti-inflammatory Effects

In another investigation into anti-inflammatory agents, a series of diphenyl 6-oxo derivatives were synthesized and evaluated for their ability to reduce inflammation in vivo. The optimal compound showed promising results in reducing markers of inflammation in animal models of sepsis and acute lung injury, suggesting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(diphenylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent condensation reactions involving substituted pyridine precursors. For example, a method analogous to the synthesis of related dihydropyridine derivatives involves refluxing substituted aldehydes (e.g., 4-methoxyacetophenone), β-keto esters, and ammonium acetate in acetic acid or n-butanol, followed by purification via ethanol recrystallization . Optimization may involve adjusting solvent polarity (acetic acid vs. n-butanol) and monitoring reaction progress via TLC. Yield improvements (typically 60–75%) are achievable by controlling stoichiometry and reaction time.

Q. How are structural and purity characteristics validated for this compound?

- Methodological Answer : Characterization relies on:

- Melting Point Analysis : Consistent with literature values for analogous dihydropyridines (e.g., 180–185°C) .

- Spectroscopy :

- IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.5 ppm for diphenylmethyl), methoxy (δ 3.8 ppm), and dihydropyridine ring protons (δ 2.5–3.2 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~420 for C₂₇H₂₄N₂O₃) validate molecular weight .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C under inert gas (argon) in amber glass vials to prevent photodegradation and oxidation. Stability studies for structurally similar compounds indicate decomposition <5% over 12 months under these conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence the compound’s pharmacological activity?

- Methodological Answer : Comparative studies on dihydropyridine derivatives (e.g., 4-fluorobenzyl vs. diphenylmethyl substituents) reveal that electron-donating groups (e.g., methoxy) enhance solubility but may reduce receptor binding affinity. For example, analogs with 4-fluorobenzyl groups showed 3× higher in vitro activity in calcium channel assays than methoxy-substituted derivatives, likely due to increased lipophilicity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation time). For example:

- Inhibition of CYP3A4 : IC₅₀ values vary between 1.2 µM (human liver microsomes) and 3.8 µM (recombinant enzymes) due to differences in metabolic enzyme pools .

- Anti-inflammatory Activity : Conflicting IC₅₀ values (5–20 µM) in COX-2 assays may stem from varying assay temperatures (25°C vs. 37°C) or solvent (DMSO concentration ≤0.1% is critical) .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer : Use:

- In Vitro ADME : Microsomal stability assays (e.g., rat liver microsomes, NADPH cofactor) to estimate metabolic half-life.

- Plasma Protein Binding : Equilibrium dialysis (human serum albumin, 4% w/v) to measure unbound fraction.

- Caco-2 Permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high permeability) .

Q. What computational methods are suitable for predicting the compound’s binding mode to target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology models of calcium channels or COX-2, parameterized using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.